REACTION_SMILES
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[CH3:14][NH:15][CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[CH3:31][CH:32]([OH:33])[CH3:34].[CH:22]([N:23]([CH2:24][CH3:25])[CH:26]([CH3:27])[CH3:28])([CH3:29])[CH3:30].[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][cH:7]1)[nH:8][cH:9][c:10]2[N+:11](=[O:12])[O-:13]>>[c:2]1([N:15]([CH3:14])[CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[c:3]2[c:4]([n:5][cH:6][cH:7]1)[nH:8][cH:9][c:10]2[N+:11](=[O:12])[O-:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1c[nH]c2nccc(Cl)c12
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Name
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Type
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product
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Smiles
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CN(c1ccnc2[nH]cc([N+](=O)[O-])c12)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |